

Synthesis and Characterization of Calcitriol Impurity C: A Technical Guide

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Compound of Interest		
Compound Name:	Impurity C of Calcitriol	
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Abstract

Calcitriol, the biologically active form of vitamin D3, is a critical hormone in calcium homeostasis and cellular regulation. Its synthesis and purification require stringent control of related substances to ensure pharmaceutical quality and safety. This technical guide provides a comprehensive overview of the synthesis and characterization of Calcitriol Impurity C, a significant process-related impurity. This document details the formation of this impurity via a Diels-Alder reaction, outlines a proposed synthesis protocol, and describes key analytical techniques for its characterization, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide presents a summary of the Vitamin D Receptor (VDR) signaling pathway to provide a biological context for the importance of Calcitriol purity.

Introduction to Calcitriol and Its Impurities

Calcitriol (1α ,25-dihydroxyvitamin D3) is a steroid hormone essential for regulating calcium and phosphate metabolism. It exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that modulates the expression of numerous genes. The intricate synthesis of Calcitriol can lead to the formation of several impurities, which may include isomers, degradation products, and byproducts from intermediate reactions.



Calcitriol Impurity C is identified as the triazoline adduct of pre-Calcitriol. Pre-Calcitriol is the 6-s-cis conformer of Calcitriol, which is in equilibrium with the more stable 6-s-trans conformer. The formation of Impurity C occurs through a [4+2] cycloaddition, or Diels-Alder reaction, between the conjugated diene system of pre-Calcitriol and a potent dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1][2][3] PTAD is a highly reactive compound often used in analytical chemistry to trap and derivatize conjugated dienes for sensitive detection.[4][5] In the context of Calcitriol synthesis, the presence of any unreacted dienophile or its precursors could lead to the formation of this impurity.

Physicochemical Properties of Calcitriol Impurity C

A summary of the known physicochemical properties of Calcitriol Impurity C is presented in Table 1. This data is compiled from various commercial suppliers of the reference standard.

Property	Value	Reference(s)
IUPAC Name	(1R,7S,10R,13R,14R)-7- [(3S,5R)-3,5-dihydroxy-2- methylcyclohexen-1-yl]-13- [(2R)-6-hydroxy-6- methylheptan-2-yl]-14-methyl- 4-phenyl-2,4,6- triazatetracyclo[7.7.0.0²,6.0¹0,¹⁴]hexadec-8-ene-3,5-dione	[2][6]
Synonyms	Triazoline adduct of pre- calcitriol; pre-Calcitriol PTAD Adduct	[2][3]
CAS Number	86307-44-0	[2][3]
Molecular Formula	C35H49N3O5	[2][6]
Molecular Weight	591.78 g/mol	[2][6]
Appearance	White to Off-White Solid	[2]
Purity (by HPLC)	>98%	[2]
Solubility	Soluble in Methanol, DMSO	[7]



Synthesis of Calcitriol Impurity C

The synthesis of Calcitriol Impurity C involves the specific trapping of the pre-Calcitriol conformer with PTAD. The following is a proposed experimental protocol based on established methods for the derivatization of vitamin D analogs with PTAD.[4]

Proposed Experimental Protocol

Materials:

- Calcitriol
- 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
- Acetonitrile (anhydrous, HPLC grade)
- Dichloromethane (anhydrous, HPLC grade)
- Ethyl acetate (HPLC grade)
- Hexane (HPLC grade)
- Silica gel for column chromatography

Procedure:

- Formation of pre-Calcitriol in situ: Dissolve Calcitriol in anhydrous acetonitrile in a lightprotected flask. The equilibrium between the 6-s-trans and 6-s-cis (pre-Calcitriol) forms is established in solution.
- Diels-Alder Reaction: To the Calcitriol solution, add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in anhydrous acetonitrile dropwise at room temperature with stirring. The reaction is typically rapid.[4]
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC to observe the consumption of Calcitriol and the formation of the adduct.



- Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
- Purification: Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate Calcitriol Impurity C.

Characterization of Calcitriol Impurity C

A comprehensive characterization of Calcitriol Impurity C is crucial for its confirmation and for the validation of analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation and quantification of Calcitriol and its impurities.

Proposed HPLC Method:

Parameter	Description
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	A gradient of acetonitrile and water.
Detection	UV at 265 nm
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	25 °C

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of impurities.

Expected Mass Spectrometric Data:



- Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for the analysis of PTAD adducts.[4]
- Parent Ion: The protonated molecule [M+H]+ is expected at m/z 592.8.
- Fragmentation: A characteristic fragment ion for PTAD-derivatized vitamin D analogs is often observed at m/z 314.[1] This fragment is understood to contain a portion of the PTAD moiety and is not a result of a retro-Diels-Alder reaction.[1] Further fragmentation would involve losses of water from the hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. While specific literature with a full assignment for Calcitriol Impurity C is not readily available, the following are expected key features in the ¹H and ¹³C NMR spectra based on the structure.

Expected ¹H NMR Features:

- Signals corresponding to the aromatic protons of the phenyl group.
- Characteristic signals for the vinyl protons of the cyclohexene ring.
- Signals for the methyl groups of the Calcitriol backbone.
- Complex multiplets for the steroidal ring system.

Expected ¹³C NMR Features:

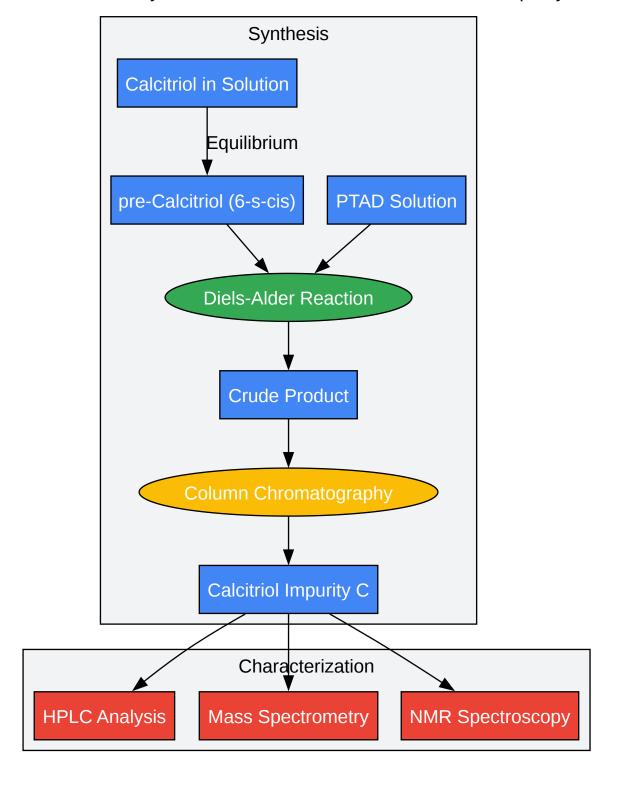
- Signals for the carbonyl carbons of the triazolinedione ring.
- Aromatic carbon signals from the phenyl group.
- Olefinic carbon signals.
- Aliphatic carbon signals of the steroidal framework.

Visualizations



Synthesis and Characterization Workflow

Workflow for Synthesis and Characterization of Calcitriol Impurity C



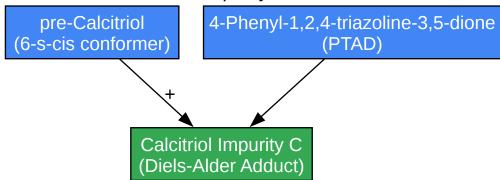
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Caption: Workflow for the synthesis and characterization of Calcitriol Impurity C.

Formation of Calcitriol Impurity C

Formation of Calcitriol Impurity C via Diels-Alder Reaction



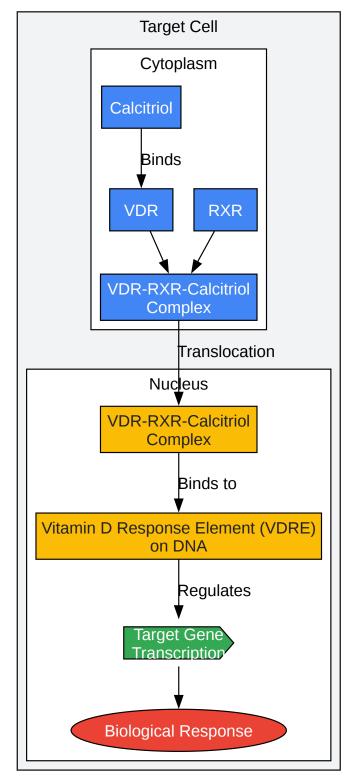
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Caption: Formation of Calcitriol Impurity C.

Vitamin D Receptor (VDR) Signaling Pathway



Simplified Vitamin D Receptor (VDR) Signaling Pathway



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Caption: Simplified VDR signaling pathway.



Conclusion

The control of impurities is a critical aspect of pharmaceutical manufacturing. Calcitriol Impurity C, the Diels-Alder adduct of pre-Calcitriol with PTAD, represents a potential process-related impurity in the synthesis of Calcitriol. This technical guide has provided a detailed overview of its formation, a proposed synthesis protocol, and key characterization methods. The presented information, including the structured data and visual diagrams, serves as a valuable resource for researchers and professionals in drug development and quality control, aiding in the development of robust analytical methods and manufacturing processes to ensure the purity and safety of Calcitriol drug products.

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